molecular formula C26H23NO6S B2856627 N-[(2Z)-3-(3,4-dimethylbenzenesulfonyl)-7-methoxy-2H-chromen-2-ylidene]-2,3-dihydro-1,4-benzodioxin-6-amine CAS No. 902469-55-0

N-[(2Z)-3-(3,4-dimethylbenzenesulfonyl)-7-methoxy-2H-chromen-2-ylidene]-2,3-dihydro-1,4-benzodioxin-6-amine

Cat. No.: B2856627
CAS No.: 902469-55-0
M. Wt: 477.53
InChI Key: RTPMCYYCWHUQSW-RQZHXJHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a complex hybrid structure combining a coumarin (chromen-2-ylidene) core, a 3,4-dimethylbenzenesulfonyl group, and a 2,3-dihydro-1,4-benzodioxin-6-amine moiety. Though direct pharmacological data are unavailable in the provided evidence, its structural motifs align with compounds studied for kinase inhibition or antimicrobial activity .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3,4-dimethylphenyl)sulfonyl-7-methoxychromen-2-imine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO6S/c1-16-4-8-21(12-17(16)2)34(28,29)25-13-18-5-7-20(30-3)15-23(18)33-26(25)27-19-6-9-22-24(14-19)32-11-10-31-22/h4-9,12-15H,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPMCYYCWHUQSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=C(C=C(C=C3)OC)OC2=NC4=CC5=C(C=C4)OCCO5)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues in the Benzodioxin and Sulfonamide Families

The following compounds share functional or structural similarities with the target molecule:

Table 1: Key Structural and Physicochemical Comparisons
Compound Name / ID Molecular Formula Molecular Weight Key Functional Groups Notable Features
Target Compound C₂₈H₂₄N₂O₆S 516.56 g/mol Coumarin, sulfonyl, benzodioxin, methoxy Hybrid structure with steric bulk from dimethylbenzenesulfonyl and Z-configuration.
6-Chloro-7-methyl-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine C₁₆H₁₄ClN₃O₄S₂ 411.88 g/mol Benzodithiazine, dihydroxybenzylidene Hydroxyl groups enhance solubility; C=N imine and sulfonyl groups enable H-bonding.
Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate C₁₀H₁₀ClN₃O₄S₂ 335.78 g/mol Methyl hydrazine, carboxylate, sulfonyl Carboxylate improves water solubility; smaller size favors membrane permeability.
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-prop-2-enyl-1,3-thiazol-2-amine C₁₄H₁₃N₃O₂S 295.34 g/mol Benzodioxin, thiazole, allyl Thiazole ring offers metabolic stability; allyl group may facilitate covalent binding.
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-amine C₁₁H₁₁N₃O₂ 217.23 g/mol Benzodioxin, imidazole Imidazole enables pH-dependent solubility; minimal steric hindrance.

Key Differences and Implications

Core Structure: The target compound’s coumarin core distinguishes it from benzodithiazine (–3) or thiazole () analogs. Coumarins are known for fluorescence and estrogen receptor modulation, whereas benzodithiazines (e.g., ) often exhibit antimicrobial activity .

Substituent Effects :

  • The 3,4-dimethylbenzenesulfonyl group in the target compound introduces steric bulk and lipophilicity, contrasting with simpler sulfonamides (e.g., ’s methyl hydrazine derivative). This may reduce solubility but improve binding to hydrophobic pockets .
  • Methoxy groups (target compound) are less polar than hydroxyl groups (’s dihydroxybenzylidene), favoring blood-brain barrier penetration but limiting aqueous solubility .

Smaller analogs like ’s imidazole derivative (217.23 g/mol) are more likely to comply with drug-likeness criteria .

Synthetic Accessibility: highlights synthetic routes for benzodioxin sulfonamide acetamides via DMF-mediated coupling, which could be adapted for the target compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.